molecular formula C24H16F3N3O B407499 3,4-DIPHENYL-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE

3,4-DIPHENYL-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE

Cat. No.: B407499
M. Wt: 419.4g/mol
InChI Key: QGVMZODZFSNDHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-DIPHENYL-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a heterocyclic compound that features a pyrrolo[3,4-c]pyrazole core with phenyl and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIPHENYL-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-trifluoromethylbenzaldehyde with hydrazine derivatives can lead to the formation of the pyrazole ring, followed by further functionalization to introduce the phenyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of catalysts and specific reaction conditions can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,4-DIPHENYL-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens, alkyl, or aryl groups .

Scientific Research Applications

3,4-DIPHENYL-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-DIPHENYL-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Diphenyl-5-(4-trifluoromethyl-phenyl)-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-6
  • 3,4-Diphenyl-5-(2-trifluoromethyl-phenyl)-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-6

Uniqueness

The uniqueness of 3,4-DIPHENYL-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C24H16F3N3O

Molecular Weight

419.4g/mol

IUPAC Name

3,4-diphenyl-5-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C24H16F3N3O/c25-24(26,27)17-12-7-13-18(14-17)30-22(16-10-5-2-6-11-16)19-20(15-8-3-1-4-9-15)28-29-21(19)23(30)31/h1-14,22H,(H,28,29)

InChI Key

QGVMZODZFSNDHL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC(=C4)C(F)(F)F)NN=C3C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC(=C4)C(F)(F)F)NN=C3C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.